molecular formula C26H22N6O4 B2802512 N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540503-18-2

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2802512
CAS No.: 540503-18-2
M. Wt: 482.5
InChI Key: FVDKMCGREKRZGS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H22N6O4 and its molecular weight is 482.5. The purity is usually 95%.
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Biological Activity

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Molecular Formula : C19H17N7O4
Molecular Weight : 407.4 g/mol
IUPAC Name : N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
InChI Key : YTGLOHJLDZFSHN-UHFFFAOYSA-N

The compound features a fused ring system comprising a tetrazole and pyrimidine structure, which is significant for its biological interactions. The presence of methoxy and nitro substituents enhances its reactivity and potential for interaction with biological targets.

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : This is achieved through the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions.
  • Electrophilic Aromatic Substitution : The introduction of methoxy and nitro groups occurs via electrophilic aromatic substitution reactions.
  • Coupling Reactions : The final product is obtained by coupling the substituted phenyl rings with the tetrazole core.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitro group can be reduced to an amino group, facilitating interactions with enzymes or receptors. Additionally, the tetrazole ring can engage in hydrogen bonding with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound was evaluated against various cancer cell lines using standard protocols from the National Cancer Institute (NCI). It exhibited moderate activity against leukemia cell lines, indicating potential as an anticancer agent.
Cell Line TypeIC50 (µM)Activity Level
Leukemia10Moderate
Melanoma>20Low
Lung Cancer>20Low
Colon Cancer>20Low

Antimicrobial and Anti-inflammatory Properties

Additionally, preliminary research suggests that this compound may possess antimicrobial and anti-inflammatory properties. The presence of the nitro group is often linked to increased antibacterial activity, while the carboxamide functionality may contribute to anti-inflammatory effects through modulation of cytokine release.

Case Studies

  • Anticancer Efficacy : A study conducted by Evren et al. (2019) demonstrated that derivatives similar to this compound showed significant selectivity against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl rings enhanced cytotoxicity.
  • Mechanistic Insights : Research published in PMC9268695 explored the interactions between similar triazolo-pyrimidine derivatives and cellular targets. The findings suggested that these compounds could inhibit key signaling pathways involved in cancer cell proliferation.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O4/c1-16-22(25(33)28-19-13-7-9-15-21(19)36-2)23(18-12-6-8-14-20(18)32(34)35)31-26(27-16)29-24(30-31)17-10-4-3-5-11-17/h3-15,23H,1-2H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDKMCGREKRZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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